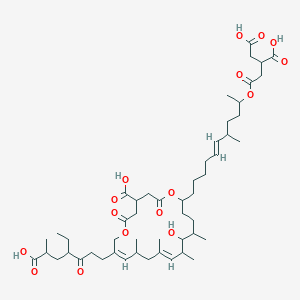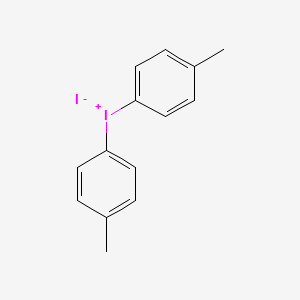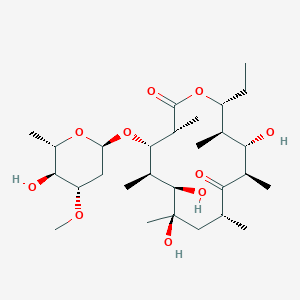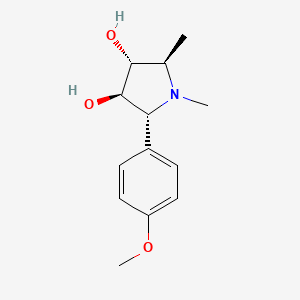
Fentonium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fentonium is an aromatic ketone.
Fentonium is an atropine derivative.
Aplicaciones Científicas De Investigación
1. Advances in Fenton Processes for Industrial Wastewater Treatment Recent advancements in Fenton processes, particularly in industrial wastewater treatment, have focused on using heterogeneous catalysts and regenerating or reusing these catalysts. Studies have concentrated on developing new materials to replace conventional iron salt Fenton catalysts, emphasizing the transition from linear to circular economy. This is vital in enhancing the lifetime of heterogeneous catalysts, understanding the pathway of catalysis in pollutant degradation, and integrating Fenton processes into full-scale treatment plants, especially when coupled with biological treatment (Ribeiro & Nunes, 2021).
2. Fenton Processes in Contaminant Removal Fenton processes, including the Electro-Fenton Process (EFP), have been instrumental in removing toxic contaminants like Chromium (VI) from aqueous solutions. The optimization of various parameters like pH, voltage, and hydrogen peroxide dosage has been key to achieving high removal efficiencies. This research demonstrates the potential of Fenton processes in effectively removing hazardous elements from water sources (Rahmani et al., 2015).
3. Modified Iron Oxides in Fenton Reactions The modification of iron oxides with other transition metals has enhanced the performance of these catalysts in Fenton oxidation systems. This modification leads to improved properties for contaminant degradation, offering effective treatment options for various recalcitrant wastewaters using Fenton oxidation systems (Pouran et al., 2014).
4. Application in Textile Effluent Treatment Fenton and photo-Fenton processes have shown high effectiveness in treating textile wastewaters. The combination of Fenton reactions with irradiation has been advantageous, especially in reducing the total organic carbon and other pollutants in these effluents. This highlights the potential of Fenton processes in addressing pollution from industrial sources (Pérez et al., 2002).
5. Iron-Free Fenton-Like Systems for Environmental Applications Non-iron Fenton catalysts, using elements with multiple redox states, have been developed to activate hydrogen peroxide under less acidic conditions. These systems, including the use of elements like chromium, cerium, copper, cobalt, manganese, and ruthenium, have shown efficiency in generating hydroxyl radicals, offering a more versatile approach to environmental remediation (Bokare & Choi, 2014).
Propiedades
Número CAS |
34786-74-8 |
|---|---|
Nombre del producto |
Fentonium |
Fórmula molecular |
C31H34NO4+ |
Peso molecular |
484.6 g/mol |
Nombre IUPAC |
[(1R,5S)-8-methyl-8-[2-oxo-2-(4-phenylphenyl)ethyl]-8-azoniabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate |
InChI |
InChI=1S/C31H34NO4/c1-32(20-30(34)25-14-12-23(13-15-25)22-8-4-2-5-9-22)26-16-17-27(32)19-28(18-26)36-31(35)29(21-33)24-10-6-3-7-11-24/h2-15,26-29,33H,16-21H2,1H3/q+1/t26-,27+,28?,29-,32?/m1/s1 |
Clave InChI |
CSYZZFNWCDOVIM-LZDKEIQCSA-N |
SMILES isomérico |
C[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3)CC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
SMILES |
C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)CC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
SMILES canónico |
C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)CC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
melting_point |
193-194 |
Otros números CAS |
34786-74-8 |
Sinónimos |
FA 402 fentonium ketoscilium N-(4'-phenylphenacyl)hyoscyamine phenthonium phentonium ulcesium Z 326 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



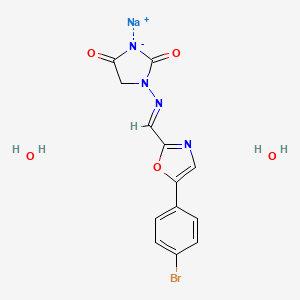
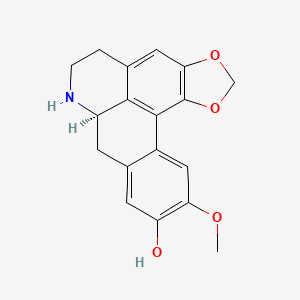
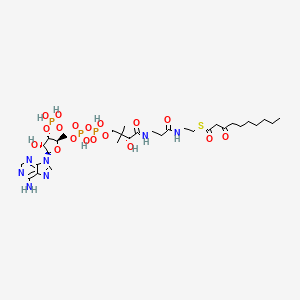
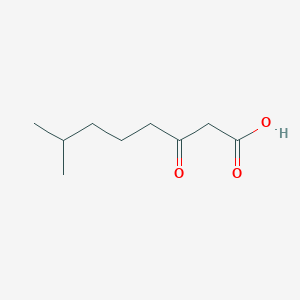
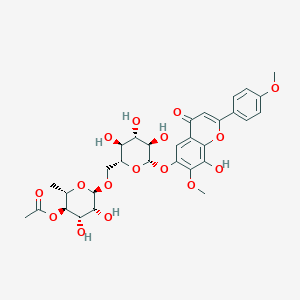
![(4R)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2R)-2-[[(2S)-5-amino-1-[[(2R,3S)-1-[[(3S,6Z,9S,12S,15S,18R,19R)-9-benzyl-6-ethylidene-19-methyl-2,5,8,11,14,17-hexaoxo-3,12,15-tri(propan-2-yl)-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[(5-hydroxy-7-methyloctanoyl)amino]-5-oxopentanoic acid](/img/structure/B1248915.png)
![[(1S)-1-[(6-Aminopurin-9-yl)methyl]-2-hydroxy-ethoxy]methyl-(2-octadecoxyethoxy)phosphinic acid](/img/structure/B1248917.png)
